Ácido carnósico

Descripción general

Descripción

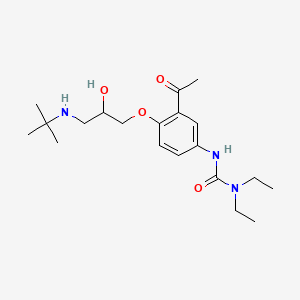

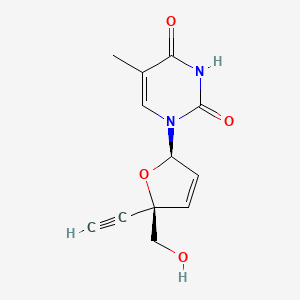

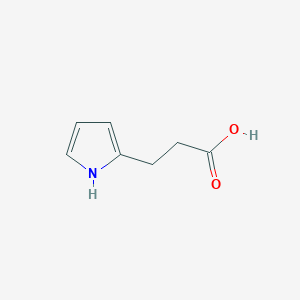

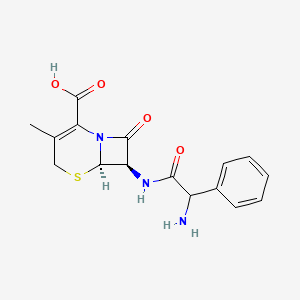

El ácido carnósico es un diterpeno abietano bencenodiol natural que se encuentra en el romero (Rosmarinus officinalis) y la salvia común (Salvia officinalis) . Es conocido por sus potentes propiedades antioxidantes y se utiliza como conservante en productos alimenticios y no alimenticios . El compuesto se caracteriza por su fórmula química C20H28O4 y una masa molar de 332,44 g/mol .

Aplicaciones Científicas De Investigación

El ácido carnósico tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

El ácido carnósico ejerce sus efectos principalmente a través de su actividad antioxidante. Neutraliza los radicales libres donando átomos de hidrógeno, evitando así el daño oxidativo . El compuesto también activa varias vías moleculares, incluidas las vías de señalización Nrf2-ARE y PI3K/Akt, que contribuyen a sus efectos neuroprotectores y antiinflamatorios . Además, se ha demostrado que el ácido carnósico aumenta la expresión de genes involucrados en la respuesta al estrés y la longevidad .

Análisis Bioquímico

Biochemical Properties

Carnosic acid plays a crucial role in various biochemical reactions, primarily due to its antioxidant properties. It interacts with several enzymes and proteins, including nuclear factor erythroid 2-related factor 2 (Nrf2), which it activates to enhance the expression of antioxidant enzymes . Additionally, carnosic acid inhibits the activity of enzymes like cyclooxygenase-2 (COX-2), thereby exerting anti-inflammatory effects . The compound also interacts with proteins involved in apoptosis, such as caspases, promoting cell death in cancer cells .

Cellular Effects

Carnosic acid exerts significant effects on various cell types and cellular processes. It has been shown to inhibit the proliferation and migration of cancer cells by inducing cell cycle arrest and apoptosis . In neuronal cells, carnosic acid protects against oxidative stress by activating the Nrf2 pathway, which enhances the expression of antioxidant enzymes . The compound also influences cell signaling pathways, such as the PI3K/Akt pathway, leading to improved cell survival and function .

Molecular Mechanism

At the molecular level, carnosic acid exerts its effects through several mechanisms. It acts as a pro-electrophile, becoming an electrophile after reacting with free radicals . This reaction leads to the activation of the Nrf2 pathway, which upregulates the expression of antioxidant enzymes . Carnosic acid also inhibits the activity of COX-2 by binding to its active site, reducing the production of pro-inflammatory mediators . Additionally, the compound induces apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of carnosic acid have been observed to change over time. The compound is relatively stable under standard conditions but can degrade when exposed to light and heat . Long-term studies have shown that carnosic acid maintains its antioxidant properties over extended periods, providing sustained protection against oxidative stress . Its efficacy may decrease over time due to gradual degradation .

Dosage Effects in Animal Models

The effects of carnosic acid vary with different dosages in animal models. At low to moderate doses, the compound exhibits beneficial effects, such as improved cognitive function and reduced inflammation . At high doses, carnosic acid can cause adverse effects, including hepatotoxicity and gastrointestinal disturbances . The threshold for these toxic effects varies depending on the animal model and the duration of exposure .

Metabolic Pathways

Carnosic acid is involved in several metabolic pathways. It is metabolized in the liver by cytochrome P450 enzymes, which convert it into various metabolites, including carnosol and rosmanol . These metabolites retain some of the biological activities of carnosic acid, contributing to its overall effects . The compound also influences metabolic flux by modulating the activity of enzymes involved in glycolysis and oxidative phosphorylation .

Transport and Distribution

Carnosic acid is absorbed into the bloodstream after oral administration and is distributed to various tissues, including the brain, liver, and kidneys . It is transported across cell membranes by passive diffusion and active transport mechanisms . The compound accumulates in tissues with high oxidative stress, such as the brain and liver, where it exerts its protective effects .

Subcellular Localization

Within cells, carnosic acid is primarily localized in the chloroplasts, where it protects against oxidative stress by scavenging free radicals . The compound undergoes compartmentalization, with its oxidation products being transferred to the plasma membrane . This localization is crucial for its antioxidant activity, as it allows carnosic acid to neutralize free radicals at their source .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El ácido carnósico se puede sintetizar mediante varios métodos, incluidas las técnicas clásicas de extracción y los enfoques modernos de biología sintética. La extracción clásica implica el uso de disolventes como el etanol o una mezcla de etanol y acetona, seguido de hexano . También se han desarrollado plataformas modernas de biología sintética para reconstruir las vías biosintéticas del ácido carnósico en sistemas microbianos .

Métodos de producción industrial

La producción industrial de ácido carnósico normalmente implica la extracción del romero y la salvia mediante disolventes. El proceso incluye pasos como la maceración, la maceración ultrasónica y la homogeneización para obtener altos rendimientos de ácido carnósico . El extracto bruto se purifica luego utilizando técnicas como la concentración a presión reducida y la cristalización .

Análisis De Reacciones Químicas

Tipos de reacciones

El ácido carnósico experimenta varias reacciones químicas, incluidas la oxidación, la reducción y la sustitución. El compuesto es particularmente conocido por su actividad antioxidante, que implica la transferencia de átomos de hidrógeno para neutralizar los radicales libres .

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones del ácido carnósico incluyen ácido oleico, hidroquinona terc-butílica y varios disolventes como el metanol y el etanol . Las condiciones para estas reacciones a menudo implican temperaturas específicas y niveles de pH para optimizar el rendimiento y la estabilidad de los productos .

Principales productos formados

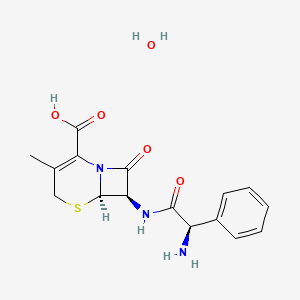

Los principales productos formados a partir de las reacciones del ácido carnósico incluyen carnosol y otros derivados oxidados . Estos productos conservan las propiedades antioxidantes del ácido carnósico y se utilizan en diversas aplicaciones .

Comparación Con Compuestos Similares

El ácido carnósico se compara a menudo con otros diterpenos fenólicos como el carnosol y el ácido rosmarínico. Si bien todos estos compuestos exhiben propiedades antioxidantes, el ácido carnósico es único en su capacidad de oxidarse para formar carnosol, que también posee actividad antioxidante . Otros compuestos similares incluyen el ácido oleico y la hidroquinona terc-butílica, que se utilizan como antioxidantes sintéticos pero carecen del origen natural y los beneficios adicionales para la salud del ácido carnósico .

Lista de compuestos similares

- Carnosol

- Ácido rosmarínico

- Ácido oleico

- Hidroquinona terc-butílica

Propiedades

Número CAS |

3650-09-7 |

|---|---|

Fórmula molecular |

C20H28O4 |

Peso molecular |

332.4 g/mol |

Nombre IUPAC |

(4aR)-5,6-dihydroxy-1,1-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-4a-carboxylic acid |

InChI |

InChI=1S/C20H28O4/c1-11(2)13-10-12-6-7-14-19(3,4)8-5-9-20(14,18(23)24)15(12)17(22)16(13)21/h10-11,14,21-22H,5-9H2,1-4H3,(H,23,24)/t14?,20-/m1/s1 |

Clave InChI |

QRYRORQUOLYVBU-YBMSBYLISA-N |

SMILES |

CC(C)C1=C(C(=C2C(=C1)CCC3C2(CCCC3(C)C)C(=O)O)O)O |

SMILES isomérico |

CC(C)C1=C(C(=C2C(=C1)CCC3[C@@]2(CCCC3(C)C)C(=O)O)O)O |

SMILES canónico |

CC(C)C1=C(C(=C2C(=C1)CCC3C2(CCCC3(C)C)C(=O)O)O)O |

Apariencia |

Solid powder |

Punto de ebullición |

499.00 to 503.00 °C. @ 760.00 mm Hg |

| 3650-09-7 | |

Descripción física |

Solid |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO. |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Salvin; Carnosic Acid; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.